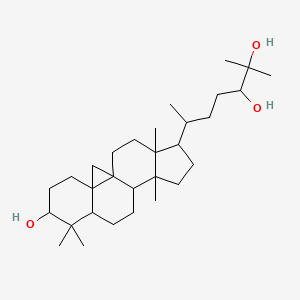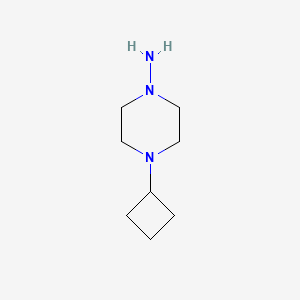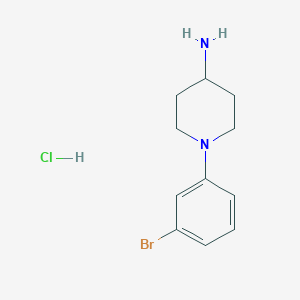
1-(3-bromophenyl)piperidin-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromophenyl)piperidin-4-amine;hydrochloride is a chemical compound with the molecular formula C11H16BrClN2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)piperidin-4-amine;hydrochloride typically involves the reaction of 3-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)piperidin-4-amine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide, reflux conditions.
Oxidation: Hydrogen peroxide, potassium permanganate, mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride, room temperature.
Major Products Formed
Substitution: Various substituted phenylpiperidines.
Oxidation: Imines, amides.
Reduction: Secondary or tertiary amines.
Scientific Research Applications
1-(3-bromophenyl)piperidin-4-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)piperidin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may enhance binding affinity to these targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-bromophenoxy)piperidine hydrochloride
- 4-piperidinol, 4-(3-bromophenyl)-, hydrochloride
Uniqueness
1-(3-bromophenyl)piperidin-4-amine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1188265-44-2 |
|---|---|
Molecular Formula |
C11H16BrClN2 |
Molecular Weight |
291.61 g/mol |
IUPAC Name |
1-(3-bromophenyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15BrN2.ClH/c12-9-2-1-3-11(8-9)14-6-4-10(13)5-7-14;/h1-3,8,10H,4-7,13H2;1H |
InChI Key |
QVOTVMLYRYFPGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=CC=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B12277913.png)
![4-chloro-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12277926.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-](/img/structure/B12277934.png)
![Decanoic acid,(1aR,1bS,4aR,7aS,7bR,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6-trimethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester](/img/structure/B12277939.png)

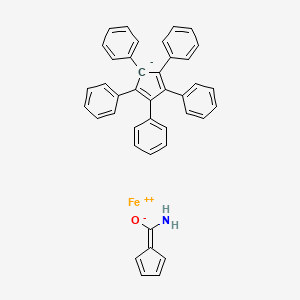
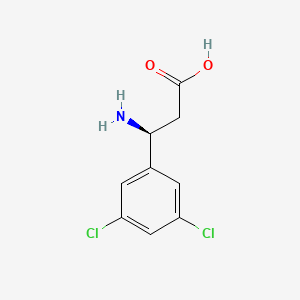
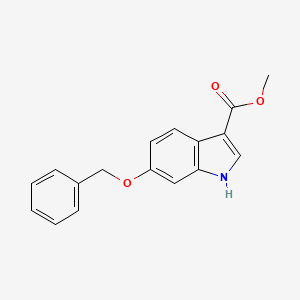

![1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12277956.png)
